![molecular formula C15H14Cl2S2 B3034759 5-氯-3-[2-(5-氯-2-甲基噻吩-3-基)环戊-1-烯-1-基]-2-甲基噻吩 CAS No. 219537-97-0](/img/structure/B3034759.png)
5-氯-3-[2-(5-氯-2-甲基噻吩-3-基)环戊-1-烯-1-基]-2-甲基噻吩
描述
The compound "5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene" is a complex thiophene derivative. Thiophene derivatives are known for their utility in various fields, including pharmaceuticals, agrochemicals, and materials science due to their unique chemical and physical properties. The compound is likely to have interesting reactivity and electronic properties due to the presence of multiple chloro and methyl substituents on the thiophene rings and the cyclopentene moiety.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 2-Chloro-5-methylthiophene, a potential precursor or related compound, can be performed using sulfuryl chloride with a yield of 73.96%, indicating a facile and low-cost route for the preparation of such compounds . The synthesis of complex thiophene derivatives often involves multi-step reactions, where the choice of reagents and conditions can significantly affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of related compounds has been solved, revealing details such as dihedral angles, conformation, and intermolecular interactions . These structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, which are structurally related to the compound , have been shown to be intermediates in phototransposition reactions and can undergo aromatization, rearrangement, and Diels–Alder reactions . The presence of chloro substituents in the compound may also facilitate further functionalization through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and electron-donating groups like methyl can affect the electronic properties of the compound. For instance, poly(3-methylthiophene) exhibits specific capacitive behaviors, which can be studied using electrochemical impedance spectroscopy, indicating potential applications in electronic materials . The substituents and the overall molecular architecture of the compound will dictate its solubility, melting point, and stability.
科学研究应用
1. 光致变色材料
由Abboud (2020)进行的一项研究重点关注双甲硅烷基二噻吩乙烯 (DTE) 衍生物(与 5-氯-3-[2-(5-氯-2-甲基噻吩-3-基)环戊-1-烯-1-基]-2-甲基噻吩密切相关)的合成和表征,用于潜在光致变色周期性介孔有机硅(PPMO)中的应用。这项工作突出了此类化合物在新型光致变色材料开发中的相关性。
2. 药品和农用化学品的合成
由Yang (2010)报道了与所讨论化学物质在结构上相似的化合物 2-氯-5-甲基噻吩的合成。该化合物因其作为药品和农用化学品生产中的多用途中间体而著称。
3. 杂化分子和光致转化
由Tuktarov 等人 (2017)对源自 3,3′-(环戊-1-烯-1,2-二基)双(5-氯-2-甲基噻吩)的叠氮化物与 C60 加合物的合成进行的研究表明,这些化合物在研究杂化分子的光致转化方面具有潜力。
4. 电致发光材料
由Frisch 等人 (2013)对光致变色二芳基乙烯衍生物进行的研究有助于理解电致发光材料。这些与所讨论化合物相关的衍生物在光照下表现出电子结构的变化,这与光电器件中的应用相关。
5. 除草活性
由Hwang 等人 (2005)合成了与关注化合物在结构上相似的 3-甲基噻吩-2-基衍生物,并评估了其除草活性。这突出了此类化合物潜在的农业应用。
属性
IUPAC Name |
5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenten-1-yl]-2-methylthiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQNPCSQDROIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=C(CCC2)C3=C(SC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182451 | |
| Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene | |
CAS RN |
219537-97-0 | |
| Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219537-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



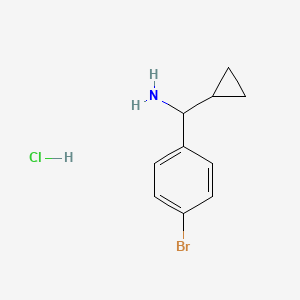
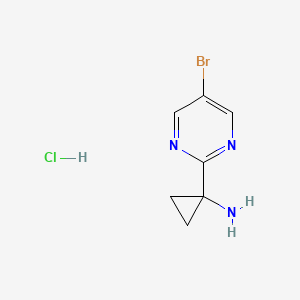
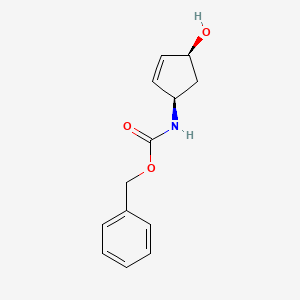



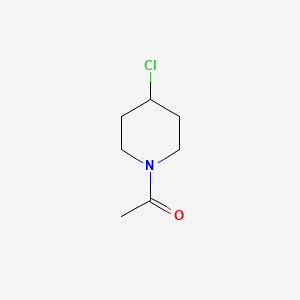

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B3034693.png)
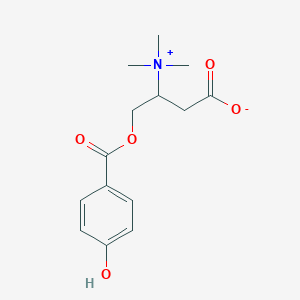


![8-Bromoimidazo[1,2-a]pyridin-2-amine HCl](/img/structure/B3034698.png)
